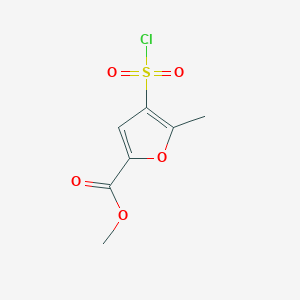

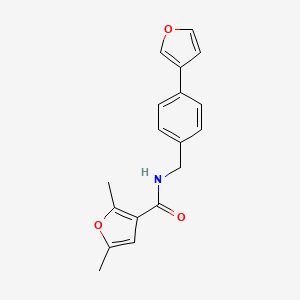

![molecular formula C8H5F3N2O3S B2410969 Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate CAS No. 1021019-74-8](/img/structure/B2410969.png)

Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is characterized by an imidazole ring fused to a pyridine ring . Docking studies revealed that the imidazole ring demonstrated effective H-bonding interactions .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies have been used for the direct functionalization of imidazo[1,2-a]pyridines .科学的研究の応用

Anticancer Properties

Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate (referred to as “ITF” for brevity) has garnered attention due to its potential as an anticancer agent . Researchers have synthesized derivatives of ITF and evaluated their antiproliferative activity against breast cancer cells. Notably, certain N-acylhydrazone (NAH) derivatives exhibited significant results, with compound 15 showing potent activity against MCF7 and MDA-MB-231 cell lines . Further investigations into ITF’s mechanism of action and its potential in cancer therapy are ongoing.

Materials Science and Optoelectronic Devices

Imidazo[1,2-a]pyridine-based compounds, including ITF, have found applications in materials science . These molecules serve as building blocks for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Their unique electronic properties make them promising candidates for enhancing device performance and efficiency .

Corrosion Inhibition

ITF derivatives have been explored as corrosion inhibitors . A newly prepared complex containing ITF demonstrated remarkable efficiency (99%) at low concentrations (50-1000 ppm). This finding suggests its potential in protecting metal surfaces from corrosion .

Antibacterial Activity

Studies have revealed that ITF derivatives possess antibacterial properties. For instance, the synthesized complex exhibited inhibition zones against E. coli and Bacillus spp bacteria. This highlights their potential as novel antibacterial agents .

Anti-Inflammatory and Antiviral Applications

Imidazo[1,2-a]pyridine scaffolds, including ITF, have been investigated for their anti-inflammatory and antiviral activities. These compounds hold promise in combating various inflammatory conditions and viral infections .

Other Potential Applications

Beyond the mentioned fields, ITF derivatives may find utility in cardiovascular diseases, Alzheimer’s disease, and other therapeutic areas. Continued research aims to uncover additional applications and optimize their effectiveness .

Bilgesu Onur Sucu. “Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells.” Medicinal Chemistry Research, 31(2022), 2231–2242. RSC Publishing. “Imidazo [1,5-a]pyridines: Promising Innovations in Materials Science and Pharmaceuticals.” New Journal of Chemistry, 45(2021), 2398–2407. AIP Publishing. “Synthesis, identification, and use of 2-((2-(biphenyl-4-yl) imidazo [1,2-a]pyridin-3-yl)acetic acid) as a corrosion inhibitor and antibacterial activator.” AIP Advances, 9(2019), 030020. RSC Publishing. “Functionalization of imidazo[1,2-a]pyridines: Recent Advances and Applications.” New Journal of Chemistry, 45(2021), 11062–11075.

作用機序

Target of Action

Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been reported to target kras g12c , a protein involved in cell signaling pathways related to cancer, and cholinesterase enzymes , which are important in the symptomatic treatment of Alzheimer’s disease.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent inhibitors , forming a covalent bond with their target proteins, leading to irreversible inhibition. This mode of action is often used in the development of anticancer agents .

Biochemical Pathways

Given the reported targets of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may affect pathways related to cell signaling and neurotransmission .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to demonstrate good inhibitory activities against their targets , suggesting that this compound may have similar effects.

特性

IUPAC Name |

imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-7-5-13-4-2-1-3-6(13)12-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUONANKGCSEAPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)

![Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2410890.png)

![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)

![2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2410893.png)

![4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2410894.png)

![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2410899.png)

![Ethyl 5-[(2-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2410901.png)

![Ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2410904.png)